{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2-FURYL)METHANONE
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Overview
Description
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2-FURYL)METHANONE is an organic compound that features a complex structure combining a piperazine ring, a furan ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2-FURYL)METHANONE typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the preparation of 3-benzyloxy-4-methoxybenzyl chloride from 3-benzyloxy-4-methoxybenzyl alcohol using thionyl chloride (SOCl₂) under reflux conditions.
Piperazine Derivative Formation: The benzyl chloride intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) to form the piperazine derivative.
Coupling with Furan-2-yl-methanone: The final step involves coupling the piperazine derivative with furan-2-yl-methanone using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Properties
Molecular Formula |
C24H26N2O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
furan-2-yl-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-9-20(16-23(21)30-18-19-6-3-2-4-7-19)17-25-11-13-26(14-12-25)24(27)22-8-5-15-29-22/h2-10,15-16H,11-14,17-18H2,1H3 |
InChI Key |
RHJSBZCOJFKXNB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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